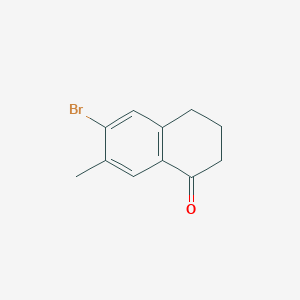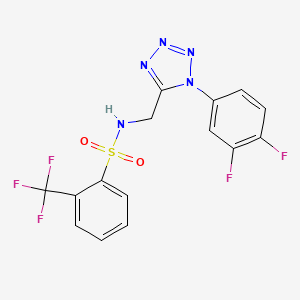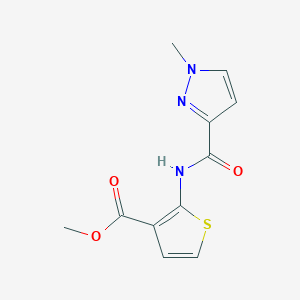![molecular formula C17H11BrN2OS B2800275 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681157-27-7](/img/structure/B2800275.png)
4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of indeno[1,2-d]thiazole derivatives. This compound has gained attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Indeno[1,2-d]thiazole Core: The indeno[1,2-d]thiazole core can be synthesized by reacting appropriate ketones with thiourea under acidic conditions. This reaction forms the thiazole ring fused with the indene moiety.
Bromination: The indeno[1,2-d]thiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated indeno[1,2-d]thiazole with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), making it a potential candidate for antiviral drug development.
Biological Research: Its ability to interact with specific biological targets makes it useful in studying enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound can be used as a tool to probe biological pathways and mechanisms due to its specific binding properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), the compound binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for viral replication . This inhibition disrupts the viral life cycle and reduces viral proliferation.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]thiazole Derivatives: Compounds with similar core structures but different substituents, such as methoxy or chloro groups, have been studied for their biological activities.
Benzamide Derivatives: Other benzamide derivatives with different heterocyclic cores or substituents also exhibit various biological activities.
Uniqueness
4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is unique due to its specific combination of the indeno[1,2-d]thiazole core and the benzamide moiety, which contributes to its distinct biological activity profile. Its ability to inhibit SARS-CoV-2 3-chymotrypsin-like protease sets it apart from other similar compounds, highlighting its potential as a lead compound for antiviral drug development .
Properties
IUPAC Name |
4-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS/c18-12-7-5-10(6-8-12)16(21)20-17-19-15-13-4-2-1-3-11(13)9-14(15)22-17/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGKNYVOZIGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2800192.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)
![(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800203.png)

![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2800207.png)
![11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2800208.png)

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2800213.png)

